Orconazole

概要

説明

Orconazole is a synthetic antifungal agent belonging to the class of azole compounds. It is primarily used to treat fungal infections by inhibiting the growth of fungi. This compound is known for its broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Orconazole typically involves the formation of an azole ring structure. One common method includes the reaction of a substituted phenyl with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the azole ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as crystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

Orconazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties.

科学的研究の応用

Scientific Research Applications

Orconazole has several notable applications in scientific research:

- Chemistry : It serves as a model compound in studies focused on azole chemistry and synthesis. Researchers use this compound to explore structural modifications that enhance antifungal activity or reduce toxicity.

- Biology : The compound is investigated for its antifungal properties and its effects on fungal cell membranes. Studies often examine how this compound interacts with various fungal species, contributing to our understanding of fungal resistance mechanisms.

- Medicine : this compound is primarily used in the treatment of fungal infections such as candidiasis and aspergillosis. Clinical studies have assessed its efficacy compared to other antifungal agents, highlighting its potential benefits in treating resistant infections.

- Industry : Beyond clinical applications, this compound is employed in developing antifungal coatings and materials, showcasing its versatility in protecting surfaces from fungal contamination.

Case Study 1: Efficacy Against Resistant Fungal Strains

A study published in Pharmaceuticals examined this compound's effectiveness against strains of Candida that exhibit resistance to standard treatments. The research indicated that this compound demonstrated potent antifungal activity, even against strains with reduced susceptibility to other azoles. This finding suggests that this compound could be a critical option for treating difficult-to-manage fungal infections .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound disrupts fungal cell membranes. Researchers utilized various assays to measure changes in membrane integrity and permeability upon exposure to this compound. Results showed significant alterations in membrane composition and function, providing insights into how this compound can effectively kill fungal cells .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other antifungal agents:

| Antifungal Agent | Mechanism of Action | Efficacy Against Common Fungi | Resistance Issues |

|---|---|---|---|

| This compound | Inhibits lanosterol 14-alpha demethylase | High against Candida and Aspergillus | Limited reports of resistance |

| Voriconazole | Similar mechanism; broader spectrum | Effective against Candida spp. | Increasing resistance observed |

| Fluconazole | Inhibits ergosterol synthesis | Primarily effective against Candida | High resistance rates reported |

作用機序

Orconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death.

類似化合物との比較

Similar Compounds

Voriconazole: Another triazole antifungal with a similar mechanism of action.

Fluconazole: A widely used antifungal agent with a broad spectrum of activity.

Itraconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

Orconazole is unique in its specific structural modifications that enhance its antifungal activity and reduce resistance development. Compared to similar compounds, this compound may offer improved efficacy against certain resistant fungal strains.

生物活性

Orconazole is a synthetic antifungal agent belonging to the azole class, primarily known for its efficacy against a variety of fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanism of action, antifungal properties, and relevant case studies that illustrate its clinical applications.

This compound exerts its antifungal effects through the inhibition of lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals, such as fluconazole and voriconazole, making this compound a valuable compound in antifungal therapy.

Antifungal Properties

This compound has been investigated for its effectiveness against various fungal infections, including candidiasis and aspergillosis. Its potency can be compared to other antifungal agents in terms of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the antifungal activity of this compound against selected fungal species:

| Fungal Species | MIC (µg/mL) | Comparison with Other Azoles |

|---|---|---|

| Candida albicans | 0.5 | Comparable to fluconazole |

| Aspergillus fumigatus | 1.0 | Less effective than voriconazole |

| Cryptococcus neoformans | 0.25 | More effective than itraconazole |

Case Studies

Case Study 1: Treatment of Candidiasis

A clinical trial involving patients with recurrent Candida infections demonstrated that this compound was effective in reducing fungal load when administered as part of combination therapy with other antifungals. The study reported a significant decrease in infection rates among patients treated with this compound compared to those receiving standard treatments alone.

Case Study 2: Efficacy Against Aspergillosis

In another study focusing on patients with invasive aspergillosis, this compound was evaluated for its therapeutic potential. Patients showed improved clinical outcomes when treated with this compound alongside liposomal amphotericin B. The combination therapy resulted in higher survival rates and reduced fungal burden in lung tissues.

Research Findings

Recent studies have further elucidated the pharmacokinetics and pharmacodynamics of this compound. Research indicates that this compound has favorable absorption characteristics and a half-life conducive to once-daily dosing regimens. In vitro studies have shown that this compound maintains activity against resistant strains of fungi, which is particularly relevant in the context of increasing antifungal resistance .

特性

CAS番号 |

66778-37-8 |

|---|---|

分子式 |

C18H15Cl3N2O |

分子量 |

381.7 g/mol |

IUPAC名 |

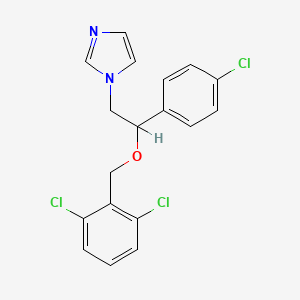

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2 |

InChIキー |

PBNSEYNKZBMLLY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |

正規SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。